2-氯乙基脲

描述

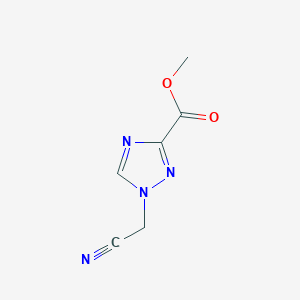

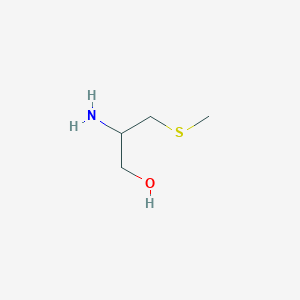

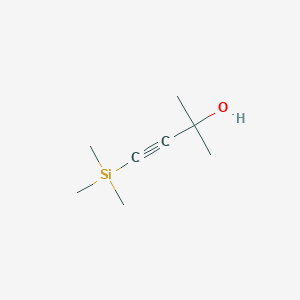

2-Chloroethylurea is a compound with the molecular formula C3H7ClN2O . It is also known by other synonyms such as chloroethylurea and 1-(2-chloroethyl)urea . The molecular weight of 2-Chloroethylurea is 122.55 g/mol .

Molecular Structure Analysis

The InChI representation of 2-Chloroethylurea is InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) . The Canonical SMILES representation is C(CCl)NC(=O)N . These representations provide a detailed view of the molecular structure of 2-Chloroethylurea.

Physical and Chemical Properties Analysis

2-Chloroethylurea has a molecular weight of 122.55 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 122.0246905 g/mol . The Topological Polar Surface Area is 55.1 Ų . The Heavy Atom Count is 7 . The compound is predicted to have a boiling point of 213.0±32.0 °C and a density of 1.237±0.06 g/cm3 .

科学研究应用

抗肿瘤和抗癌潜力

2-氯乙基脲(CEUs)在癌症治疗中显示出显著的潜力。像N-芳基-N'-2-氯乙基脲这样的CEUs,通过增强细胞毒性作为抗有丝分裂剂,破坏微管动力学并在癌细胞中诱导有丝分裂阻滞。一些CEUs已被确定为其与β-微管的反应更快,β-微管是抗肿瘤治疗中的潜在靶点(Mounetou et al., 2003)。另一项研究发现,芳基氯乙基脲能烷基化特定蛋白质,如β(II)-微管和硫氧还蛋白-1,表明它们在癌症治疗中作为抗微管或氧化还原调节剂的潜力(Fortin et al., 2008)。

癌变研究

研究还调查了氯乙基脲的亚硝基衍生物的致癌潜力。在对F-344大鼠的研究中,亚硝基-1-氯乙基化合物显示出肾毒性和致癌性,导致肝细胞和胆管细胞的肿瘤发展(Lijinsky et al., 2004)。

线粒体在癌细胞中的影响

对氯乙基脲的研究揭示了它们对癌细胞中线粒体的影响。某些CEUs及其衍生物诱导细胞生长抑制、凋亡和微管破坏,而不直接烷基化β-微管。这些化合物影响线粒体电位并调节活性氧物质水平,表明了一种针对耐缺氧癌细胞的潜在治疗方法(Patenaude et al., 2007)。

安全和危害

The safety data sheet for 2-Chloroethylurea indicates that it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

未来方向

While specific future directions for 2-Chloroethylurea are not mentioned in the search results, it’s worth noting that urea-based derivatives are increasingly being used in medicinal chemistry and drug design . This suggests that 2-Chloroethylurea and similar compounds may have potential applications in the development of new therapeutic agents.

作用机制

Target of Action

2-Chloroethylurea, also known as 1-(2-chloroethyl)urea, primarily targets β-tubulin . Tubulin is a protein that plays a crucial role in cell structure and division. It forms microtubules, which are essential for maintaining cell shape, enabling transport within cells, and segregating chromosomes during cell division .

Mode of Action

2-Chloroethylurea interacts with its target, β-tubulin, by covalently binding to it . This interaction affects microtubule polymerization dynamics, leading to the disruption of the microtubule network . The compound also releases nitric oxide (NO), which may be a significant pathway for its activity .

Biochemical Pathways

The primary biochemical pathway affected by 2-Chloroethylurea involves the generation of isocyanates along with [–N^N CH2–CH2–Cl]+OH . Due to its reactivity, this compound breaks down further to produce DNA adducts and various other metabolites . The release of nitric oxide (NO) is also a significant part of the mechanistic pathway .

Pharmacokinetics

It’s important to note that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .

Result of Action

The interaction of 2-Chloroethylurea with β-tubulin leads to cell growth inhibition and apoptosis . It disrupts the microtubule network, altering the integrity and organization of microtubule-associated structures . This disruption initiates anoikis, an apoptosis-like cell death mechanism caused by the loss of cell contact with the extracellular matrix .

Action Environment

It’s known that factors such as light, temperature, metal ions, water, oxygen, and altitude can significantly impact the metabolism and action of various compounds

生化分析

Biochemical Properties

2-Chloroethylurea plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with β-tubulin, a protein involved in microtubule formation, near the colchicine-binding site . This interaction suggests that 2-Chloroethylurea may influence the stability and dynamics of microtubules, which are crucial for cell division and intracellular transport.

Cellular Effects

2-Chloroethylurea has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-Chloroethylurea can induce cytotoxicity in cancer cells by disrupting microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent. Additionally, 2-Chloroethylurea’s interaction with β-tubulin suggests it may affect cellular processes dependent on microtubule function, such as intracellular transport and cell motility.

Molecular Mechanism

The molecular mechanism of 2-Chloroethylurea involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. One of the primary mechanisms is its ability to bind covalently to β-tubulin, thereby inhibiting microtubule polymerization . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, 2-Chloroethylurea may also induce the release of nitric oxide (NO), which can further contribute to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloroethylurea can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloroethylurea is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to 2-Chloroethylurea in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, particularly in cancer cell lines .

Dosage Effects in Animal Models

The effects of 2-Chloroethylurea vary with different dosages in animal models. Research has indicated that higher doses of 2-Chloroethylurea can lead to increased cytotoxicity and adverse effects . For instance, in mouse models, varying doses of N-nitrosotris-(2-chloroethyl)urea (NTCU), a related compound, have shown differential effects on tumor incidence and mortality . Higher doses tend to induce more significant toxic effects, while lower doses may still exert therapeutic effects with reduced toxicity.

Metabolic Pathways

2-Chloroethylurea is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can affect metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of 2-Chloroethylurea within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-Chloroethylurea may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of 2-Chloroethylurea plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with β-tubulin suggests a potential localization to the cytoskeleton, where it can exert its effects on microtubule dynamics and cell division.

属性

IUPAC Name |

2-chloroethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITBMHVXCILUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286777 | |

| Record name | 2-Chloroethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-42-0 | |

| Record name | N-(2-Chloroethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6296-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 47538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6296-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6296-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-chloroethylurea derivatives exert their antitumor effects?

A: 2-chloroethylurea derivatives primarily act as microtubule disrupters. They achieve this by alkylating β-tubulin, a crucial protein subunit of microtubules. [, ] This alkylation disrupts the microtubule dynamics essential for cell division, leading to mitotic arrest and ultimately cell death. Research has identified Glu198 as the primary alkylation site on β-tubulin. []

Q2: How does the structure of 2-chloroethylurea derivatives influence their antitumor activity?

A: Structural modifications significantly impact the potency and efficacy of these compounds. For instance, incorporating a branched alkylating chain, specifically the N'-(1-methyl-2-chloro)ethyl group, enhances the cytotoxic activity compared to their straight-chain counterparts. [] Furthermore, this cytotoxicity exhibits enantio-dependence, highlighting the importance of stereochemistry in target interaction. []

Q3: What evidence supports the in vitro antiproliferative activity of 2-chloroethylurea derivatives?

A: Studies demonstrate that specific 2-chloroethylurea derivatives exhibit potent antiproliferative activity against various cancer cell lines. This activity correlates directly with their ability to alkylate β-tubulin and disrupt microtubule formation. [] Notably, compounds like N-4-iodophenyl-N′-2-chloroethylurea have shown promising results, warranting further investigation as potential anticancer agents. [, ]

Q4: Beyond antitumor activity, have other biological activities been observed for 2-chloroethylurea derivatives?

A: Interestingly, research has identified N-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one derivatives, structurally related to 2-chloroethylurea, exhibiting antileishmanial activity. [] These compounds demonstrated potent inhibition against Leishmania mexicana parasites, both in vitro and in vivo, suggesting a potential mechanism involving interference with parasite phospholipase A2 activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)

![5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1347214.png)